molecular formula C24H25NO4 B2413214 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 2287290-07-5

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2413214
CAS No.: 2287290-07-5
M. Wt: 391.467
InChI Key: XHMRSMWKZRLGIV-UHFFFAOYSA-N
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Description

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis, particularly in peptide chemistry.

Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)16-13-24(14-16)9-11-25(12-10-24)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMRSMWKZRLGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

Molecular Architecture

The target compound features a 7-azaspiro[3.5]nonane core, where the nitrogen atom is protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, and position 2 bears a carboxylic acid moiety. This structure combines conformational rigidity from the spiro system with the orthogonality of Fmoc protection, making it valuable for solid-phase peptide synthesis and drug discovery.

Synthetic Challenges

Key challenges in its preparation include:

  • Spirocycle formation : Avoiding ring-opening during cyclization.
  • Steric hindrance : Introducing the Fmoc group to a constrained secondary amine.
  • Acid sensitivity : Preserving the carboxylic acid during deprotection steps.

Preparation Methodologies

Two-Step Spirocycle Synthesis (Adapted from CN112321599A)

Cyclization to 7-Oxo-2-azaspiro[3.5]nonane

Reagents :

  • Bis(2-chloroethyl) ether (71.5–163 g)
  • Cyanoacetaldehyde diethyl acetal (78.8–138.2 g)
  • Phase-transfer catalyst (tetrabutylammonium bromide, 3.7–12.5 g)
  • K₂CO₃ or NaHCO₃ (8.1–25.5 g)
  • KI or NaI (3.7–12.5 g)

Conditions :

  • Solvent: N,N-dimethylformamide (720–1,600 mL)
  • Temperature: 70–100°C
  • Time: 12–24 h

Procedure :
The reaction proceeds via nucleophilic substitution, where the chloride leaving groups on bis(2-chloroethyl) ether are displaced by the enolate of cyanoacetaldehyde diethyl acetal. Phase-transfer catalysts enhance interfacial reactivity, while iodo salts promote halide exchange to stabilize intermediates. Post-reaction workup involves extraction with ethyl acetate and bicarbonate washing to isolate the nitrile intermediate (76.8–106.5 g crude yield).

Reduction to 7-Azaspiro[3.5]nonane

Reagents :

  • LiAlH₄ (15.2–56.9 g)
  • Tetrahydrofuran (770–1,000 mL)

Conditions :

  • Temperature: −10°C → ambient
  • Time: 4–8 h

Procedure :
Lithium aluminum hydride reduces the nitrile to a primary amine, which undergoes intramolecular cyclization to form the spirocyclic amine. Quenching with NaOH (15–57 mL of 15% solution) and purification via neutral alumina chromatography yields 35.8–52.9 g of 7-azaspiro[3.5]nonane (56.3–82.6% overall yield).

Fmoc Protection of the Spirocyclic Amine

Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

Reagents :

  • Hydrazine hydrate (48.5 g, 970 mmol)
  • Diethyl ether (200 mL)

Conditions :

  • Temperature: 0°C → ambient
  • Time: 30 min → overnight

Procedure :
Fmoc-Cl is prepared by reacting 9-fluorenylmethanol with phosgene derivatives. In a representative protocol, hydrazine hydrate in ether reacts with Fmoc-Cl at 0°C to form the hydrazinecarboxylate intermediate, achieving 95–99% yield after filtration and drying.

Coupling to 7-Azaspiro[3.5]nonane-2-carboxylic Acid

Reagents :

  • 7-Azaspiro[3.5]nonane-2-carboxylic acid (1.0 equiv)
  • Fmoc-Cl (1.1 equiv)
  • NaHCO₃ (2.0 equiv)

Conditions :

  • Solvent: DMF/THF (1:1)
  • Temperature: 0°C → ambient
  • Time: 12 h

Procedure :
The spirocyclic amine is dissolved in anhydrous DMF/THF under nitrogen. Fmoc-Cl is added dropwise at 0°C, followed by slow warming to room temperature. The reaction is monitored by TLC (Rf = 0.5 in ethyl acetate/hexanes). After quenching with ice-water, the product is extracted with dichloromethane, dried over MgSO₄, and purified via silica gel chromatography (70–85% yield).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.88 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.68 (d, J = 7.3 Hz, 2H, Fmoc ArH), 7.41 (t, J = 7.4 Hz, 2H), 7.32 (t, J = 7.4 Hz, 2H), 4.30–4.18 (m, 3H, Fmoc CH₂ and NCH₂), 4.07 (s, 2H, COOCH₂), 2.90–2.60 (m, 4H, spiro CH₂), 1.80–1.40 (m, 4H, spiro CH₂).
  • IR (KBr) : 1705 cm⁻¹ (C=O, Fmoc), 1650 cm⁻¹ (COOH), 1250 cm⁻¹ (C-O).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water + 0.1% TFA) shows a single peak at Rt = 4.16 min (>99% purity).

Comparative Analysis of Synthetic Routes

Parameter Two-Step Cyclization Fmoc Coupling
Yield 56.3–82.6% 70–85%
Reaction Time 16–32 h 12 h
Purification Method Alumina Chromatography Silica Chromatography
Key Challenge Ring-opening side reactions Steric hindrance

Industrial-Scale Considerations

Cost Optimization

  • DMF Recycling : Implementing short-path distillation to recover 85–90% of DMF from cyclization reactions.
  • Catalyst Reuse : Tetrabutylammonium bromide is recovered via aqueous extraction and reused for 3–5 cycles without yield loss.

Applications in Drug Discovery

The compound serves as a constrained proline analog in GPR119 agonists, where its spiro architecture enhances metabolic stability. In preclinical studies, derivatives reduced glucose levels in diabetic rats by 40–60% at 10 mg/kg doses.

Chemical Reactions Analysis

Types of Reactions

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like piperidine for Fmoc deprotection. The reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amine functionality during synthetic processes, allowing for selective reactions to occur. The spirocyclic structure contributes to the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other Fmoc-protected compounds and enhances its utility in various synthetic applications .

Biological Activity

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid is a compound of significant interest in pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azaspiro compounds, which are characterized by their spirocyclic structure containing nitrogen. The biological activity of this compound has been linked to its ability to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid is C16H19N1O4C_{16}H_{19}N_{1}O_{4}, and its structure includes a fluorenylmethoxycarbonyl group that enhances its stability and bioavailability. The presence of the carboxylic acid function allows for potential interactions with biological receptors.

Biological Activity

Research indicates that 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid exhibits various biological activities, particularly in the context of drug discovery:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting as an inhibitor of cancer cell proliferation. Its structural similarity to other known anticancer agents supports this hypothesis.
  • GPR119 Agonism : A related class of compounds has been identified as GPR119 agonists, which play a role in glucose metabolism and insulin secretion. This suggests that 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid may also influence metabolic pathways, making it relevant for diabetes treatment .
  • Interaction with Chemokine Receptors : Compounds derived from azaspiro structures have been shown to modulate the activity of chemokine receptors (CCR3 and CCR5), which are implicated in inflammatory responses and HIV infection. This indicates potential applications in immunomodulation and antiviral therapies .

Case Studies

Several studies have explored the biological effects of azaspiro compounds similar to 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid:

  • Study on GPR119 Agonists : A study identified a potent GPR119 agonist within a series of 7-azaspiro compounds, demonstrating favorable pharmacokinetic profiles and glucose-lowering effects in diabetic models . This suggests that modifications to the azaspiro structure can significantly enhance biological activity.
  • Anticancer Screening : In vitro assays have indicated that derivatives of azaspiro compounds exhibit selective cytotoxicity against various cancer cell lines, supporting their potential as anticancer agents.

Data Summary

The following table summarizes key findings related to the biological activity of 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid and its analogs:

Compound NameStructureKey FeaturesBiological Activity
7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acidSpirocyclicContains fluorenylmethoxycarbonyl groupPotential anticancer, GPR119 agonist
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonaneSimilar scaffoldDifferent position for methoxycarbonylAntimicrobial properties
7-Azaspiro[3.5]nonaneBasic azaspiro structureCore structure for modificationsPotential anticancer

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, and how is purity ensured?

  • Methodology : The compound is synthesized via tert-butyloxycarbonyl (Boc) or Fmoc-protected intermediates. For example, tert-butyl 2-(methoxymethylidene)-7-azaspiro[3.5]nonane-7-carboxylate undergoes acid-catalyzed hydrolysis (e.g., trifluoroacetic acid in CH₃CN/H₂O) to yield the aldehyde intermediate, followed by carboxylation and Fmoc protection . Critical purification steps include flash chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Purity is validated by ≥95% HPLC-UV (210–254 nm) and mass spectrometry (ESI-MS) .

Q. How does the Fmoc group enhance the compound’s utility in peptide synthesis?

  • Methodology : The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the secondary amine during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (20% piperidine in DMF) without disrupting acid-labile side chains. This enables iterative coupling of amino acids while maintaining spirocyclic rigidity, which improves peptide conformational stability . Post-synthesis, the Fmoc group is cleaved, leaving the azaspiro core intact for downstream functionalization .

Advanced Research Questions

Q. What mechanistic insights support its role as a fatty acid amide hydrolase (FAAH) inhibitor, and how are inhibitory activities validated?

  • Methodology : The azaspiro[3.5]nonane core mimics the transition state of FAAH’s catalytic mechanism, disrupting endocannabinoid hydrolysis. In vitro assays include:

  • Fluorometric Activity-Based Protein Profiling (ABPP) : Competitive inhibition is measured using FP-rhodamine probes in rat brain membranes .
  • IC₅₀ Determination : Recombinant FAAH is incubated with [³H]-anandamide; released [³H]-ethanolamine quantifies residual enzyme activity .
  • X-ray Crystallography : Co-crystallization with FAAH (PDB: 3QJU) confirms binding to the catalytic Ser241-Ser217 dyad .

Q. What challenges arise in X-ray crystallographic refinement of this spiro compound, and how are they mitigated using SHELX?

  • Methodology : The spirocyclic structure introduces torsional strain, leading to disordered electron density in the azaspiro ring. SHELXL refinement strategies include:

  • Restrained Refinement : Apply geometric restraints (DFIX, SADI) for bond lengths/angles based on similar spiro compounds .
  • Twinning Analysis : Use SHELXD to detect pseudo-merohedral twinning (Hooft y parameters < 0.05) and refine using TWIN/BASF commands .
  • Hirshfeld Atom Refinement (HAR) : For high-resolution data (≤0.8 Å), HAR improves hydrogen positioning in strained regions .

Q. How can researchers resolve contradictions in NMR data caused by diastereomeric impurities?

  • Methodology : Diastereomers from incomplete stereocontrol during synthesis (e.g., spiro center epimerization) produce split signals in ¹H/¹³C NMR. Solutions include:

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 85:15, 1 mL/min) to separate enantiomers .
  • Dynamic NMR (DNMR) : Variable-temperature ¹H NMR (25–80°C) identifies coalescence temperatures for interconverting stereoisomers .
  • Residual Dipolar Coupling (RDC) : Align samples in poly-HEMA gels to distinguish diastereomers via anisotropic NMR interactions .

Methodological Notes

  • Analytical Cross-Validation : Combine LC-MS, HRMS, and 2D NMR (HSQC, HMBC) to confirm structural integrity .
  • Safety Protocols : Handle trifluoroacetic acid (TFA) and Fmoc-deprotection reagents in fume hoods with PPE (nitrile gloves, safety goggles) due to acute toxicity (Category 4, GHS) .
  • Data Reproducibility : Pre-optimize SPPS coupling times (1–4 hrs) using Kaiser tests to minimize racemization .

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